

CAS number 41484-35-9 chemical information

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An In-Depth Technical Guide to AR-A014418 (CAS Number: 487021-52-3): A Selective GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase- 3β (GSK- 3β).[1][2][3] GSK- 3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal function.[4][5] Its dysregulation has been linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer.[4][5] AR-A014418 serves as a critical research tool for elucidating the physiological and pathological roles of GSK- 3β .[5] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to AR-A014418.

Chemical Information



Property	Value	Reference(s)
CAS Number	487021-52-3	[1][2][6]
IUPAC Name	1-[(4- methoxyphenyl)methyl]-3-(5- nitro-1,3-thiazol-2-yl)urea	[4][7]
Synonyms	AR-A 014418, GSK-3β Inhibitor VIII	[1][3][8]
Molecular Formula	C12H12N4O4S	[4][9]
Molecular Weight	308.31 g/mol	[6][8]
Appearance	Solid	[7]
Solubility	Soluble in DMSO (>15.4 mg/mL or 100 mM), sparingly soluble in ethanol, and insoluble in water.	[4][6]
SMILES	COC1=CC=C(C=C1)CNC(=O) NC2=NC=C(S2)INVALID- LINK[O-]	[6][7]
InChI Key	YAEMHJKFIIIULI- UHFFFAOYSA-N	[6][7]

Biological Activity and Mechanism of Action

AR-A014418 is a highly selective inhibitor of GSK-3, demonstrating competitive inhibition with respect to ATP.[1][3][5] It shows significantly less activity against other kinases, including cdk2 and cdk5, making it a specific tool for studying GSK-3-mediated pathways.[5][6]

Quantitative Biological Data

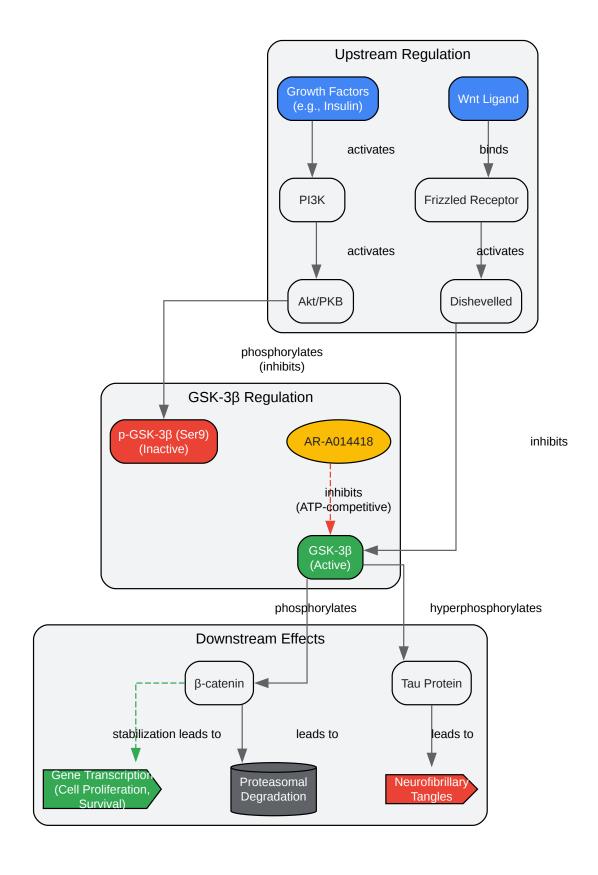


Parameter	Target	Value	Assay Conditions	Reference(s)
IC50	GSK-3β	104 ± 27 nM	Cell-free assay with recombinant human GSK-3β.	[1][3][5]
Ki	GSK-3β	38 nM	Cell-free assay, competitive inhibition with ATP.	[1][3][5]
IC50	Tau Phosphorylation (Ser-396)	2.7 μΜ	3T3 fibroblasts stably expressing human four- repeat tau protein.	[1][2]
IC50	cdk2	> 100 μM	Cell-free kinase assay.	[5][6]
IC50	cdk5	> 100 μM	Cell-free kinase assay.	[5][6]

Signaling Pathway

AR-A014418 exerts its effects by inhibiting GSK-3 β , a key downstream component of multiple signaling pathways, including the PI3K/Akt and Wnt/ β -catenin pathways. In the absence of inhibitory signals, GSK-3 β is constitutively active and phosphorylates a wide range of substrates, often marking them for degradation. Inhibition of GSK-3 β by AR-A014418 leads to the dephosphorylation and stabilization of these substrates, such as β -catenin and Tau.





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Caption: GSK-3β signaling and inhibition by AR-A014418.



Experimental ProtocolsPreparation of Stock Solutions

AR-A014418 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[10]

- To prepare a 10 mM stock solution: Dissolve 3.08 mg of AR-A014418 (MW: 308.31 g/mol) in 1 mL of DMSO.[8]
- Storage: The stock solution can be stored at -20°C for several months or at -80°C for up to a year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the effect of AR-A014418 on neuroblastoma cell growth.[11]

- Cell Seeding: Plate cells (e.g., NGP, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of AR-A014418 in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
 Replace the medium in the wells with the medium containing various concentrations of AR-A014418 or a vehicle control (DMSO).
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.



 Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This protocol is a general guideline based on the analysis of GSK-3 substrates.[11]

- Cell Lysis: After treatment with AR-A014418, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them
 by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the protein of interest (e.g., phospho-GSK-3β (Ser9), total GSK-3β, phospho-Tau (Ser396), total Tau, β-catenin) overnight at 4°C.
- Washing: Wash the membrane several times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane several times with TBST.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.



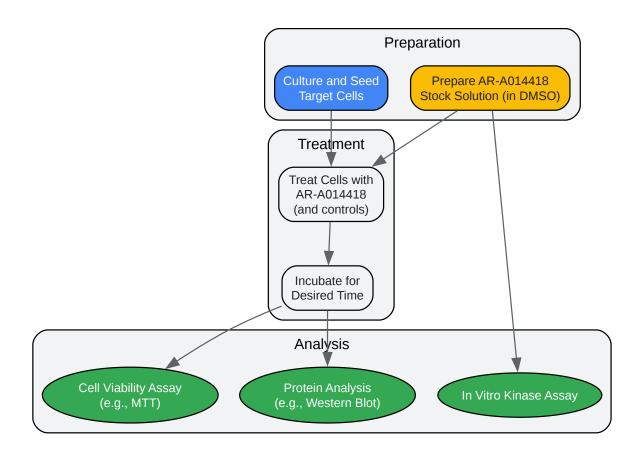
In Vitro Kinase Assay

This protocol is based on the characterization of AR-A014418's inhibitory activity.[5]

- Reaction Mixture: Prepare a reaction mixture containing recombinant human GSK-3β, a suitable substrate (e.g., a synthetic peptide), and a kinase buffer.
- Inhibitor Addition: Add varying concentrations of AR-A014418 or a vehicle control to the reaction mixture.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [y-32P]ATP).
- Incubation: Incubate the reaction mixture at 30°C for a specified time.
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition at each concentration of AR-A014418 and determine the IC₅₀ value.

Experimental Workflow Visualization





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